2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid

Catalog No.
S822515
CAS No.
85531-20-0
M.F
C44H28O14
M. Wt
780.694
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybe...

CAS Number

85531-20-0

Product Name

2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid

IUPAC Name

2-[2-[2-[2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid

Molecular Formula

C44H28O14

Molecular Weight

780.694

InChI

InChI=1S/C44H28O14/c1-26(45)53-34-21-9-3-15-28(34)40(48)55-36-23-11-5-17-30(36)42(50)57-38-25-13-7-19-32(38)44(52)58-37-24-12-6-18-31(37)43(51)56-35-22-10-4-16-29(35)41(49)54-33-20-8-2-14-27(33)39(46)47/h2-25H,1H3,(H,46,47)

InChI Key

SDGIRVLQYCRWQF-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3C(=O)OC4=CC=CC=C4C(=O)OC5=CC=CC=C5C(=O)OC6=CC=CC=C6C(=O)O

Molecular Structure Analysis

The key feature of the molecule is the long chain of five ester linkages (represented by -oxybenzoyl- groups) connected to a central benzoic acid core. This structure suggests several notable aspects:

  • High Molecular Weight: The presence of numerous aromatic rings and ester groups contributes to a high molecular weight, potentially leading to properties like insolubility in common organic solvents.
  • Rigidity: The multiple ester linkages might restrict the molecule's rotational freedom, making it a relatively rigid structure.

Chemical Reactions Analysis

  • Hydrolysis: The ester linkages are susceptible to hydrolysis (breakdown by water) under acidic or basic conditions, potentially yielding the corresponding carboxylic acids and phenols.
Example (acidic hydrolysis):2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid  + 6 H2O →  7 Benzoic Acid + 5 (Acetylsalicylic Acid)
  • Esterification: The molecule could potentially participate in further esterification reactions with other dihydroxy compounds under specific conditions.

Physical And Chemical Properties Analysis

There is no available data on specific properties like melting point, boiling point, or solubility for this compound. Due to its high molecular weight and multiple aromatic rings, it is likely to be a solid at room temperature with low solubility in most common organic solvents.

There is no current information available regarding the specific biological activity or mechanism of action of this compound.

As with any unknown compound, it is advisable to handle this molecule with caution. Potential hazards might include:

  • Skin and eye irritation: The aromatic components could cause irritation upon contact.
  • Dust inhalation: Inhalation of dust particles might irritate the respiratory tract.

XLogP3

8.3

Dates

Modify: 2023-08-15

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